![molecular formula C21H28N6O4S B1212083 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide is an alanine derivative.
Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide. Research shows that Mannich bases incorporating morpholine or piperazine nucleus demonstrate good antimicrobial activity against various microorganisms, highlighting the potential of such compounds in antimicrobial applications (Fandaklı et al., 2012).
Anticancer Properties
Compounds structurally similar to 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide have been synthesized and shown to exhibit notable anticancer activities. For instance, research has found distinct inhibition of proliferation in various cancer cell lines, such as A549 and BGC-823, by compounds synthesized using morpholine (Ji et al., 2018).
Synthesis and Characterization
The process of synthesizing and characterizing derivatives of 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide has been a focus of various studies. These involve the synthesis of new compounds, determining their crystal structures, and assessing their biological activities, which contributes to a deeper understanding of their potential applications in pharmaceuticals and medicine (Lu et al., 2020).
properties
Product Name |
4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide |
---|---|
Molecular Formula |
C21H28N6O4S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-amino-5-N-[1-(benzylamino)-1-oxopropan-2-yl]-5-N-(2-morpholin-4-ylethyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H28N6O4S/c1-14(20(29)24-13-15-5-3-2-4-6-15)27(8-7-26-9-11-31-12-10-26)21(30)18-16(22)17(19(23)28)25-32-18/h2-6,14H,7-13,22H2,1H3,(H2,23,28)(H,24,29) |
InChI Key |
DJFINWFRGRKWLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)N(CCN2CCOCC2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N(CCN2CCOCC2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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